Cas no 23534-56-7 (1(4H)-Naphthalenone,4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-,(4R,4aS,8aS)-)
![1(4H)-Naphthalenone,4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-,(4R,4aS,8aS)- structure](https://it.kuujia.com/scimg/cas/23534-56-7x500.png)
23534-56-7 structure
Nome del prodotto:1(4H)-Naphthalenone,4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-,(4R,4aS,8aS)-
1(4H)-Naphthalenone,4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-,(4R,4aS,8aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1(4H)-Naphthalenone,4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-,(4R,4aS,8aS)-
- 4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
- 15,16-epoxy-9-hydroxy-7,13(16),14-labdatrien-6-one
- 15,16-Epoxy-9-hydroxy-labda-7,13(16),14-trien-6-on
- 15,16-epoxy-9-hydroxy-labda-7,13(16),14-trien-6-one
- solidagenone
- DTXSID80946295
- 23534-56-7
- 1(4H)-Naphthalenone, 4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-
- NSC171083
- XDYGCIOWNPNVIH-UHFFFAOYSA-N
- 4-[2-(Furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-4a,5,6,7,8,8a-hexahydronaphthalen-1(4H)-one
- NSC-171083
- 4-[2-(3-Furyl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone #
- NSC 171083
- CHEMBL3138675
-
- Inchi: InChI=1S/C20H28O3/c1-14-12-16(21)17-18(2,3)8-5-9-19(17,4)20(14,22)10-6-15-7-11-23-13-15/h7,11-13,17,22H,5-6,8-10H2,1-4H3
- Chiave InChI: XDYGCIOWNPNVIH-UHFFFAOYSA-N
- Sorrisi: C1OC=C(CCC2(C(C)=CC(=O)C3C(CCCC23C)(C)C)O)C=1
Proprietà calcolate
- Massa esatta: 316.20394
- Massa monoisotopica: 316.204
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 3
- Complessità: 521
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 50.4Ų
Proprietà sperimentali
- Densità: 1.069
- Punto di ebollizione: 429.7°Cat760mmHg
- Punto di infiammabilità: 213.7°C
- Indice di rifrazione: 1.521
- PSA: 50.44
- LogP: 4.30490
1(4H)-Naphthalenone,4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-,(4R,4aS,8aS)- Letteratura correlata
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
23534-56-7 (1(4H)-Naphthalenone,4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-,(4R,4aS,8aS)-) Prodotti correlati
- 1164546-20-6((2E)-3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)prop-2-enamide)
- 2034209-30-6(3-[(6-methoxypyrazin-2-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide)
- 2172134-18-6(9,9-difluoro-2,2,3,3-tetramethyl-1-oxa-5-azaspiro5.5undecane)
- 2411199-61-4(2-chloro-N-(1-oxo-1-{4H,5H,6H,7H-thieno3,2-cpyridin-5-yl}pentan-2-yl)acetamide)
- 2229630-77-5(2-{1-(ethylsulfanyl)methylcyclobutyl}acetic acid)
- 1594829-51-2(5-Thiazoleacetaldehyde, α-oxo-)
- 109029-95-0(2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid)
- 93290-93-8(2,2-Dihydroxy-1-(4-(piperidin-1-yl)phenyl)ethanone)
- 6850-39-1(3-Aminocyclohexanol)
- 2228644-17-3(1-methyl-3-2-(methylsulfanyl)ethyl-1H-pyrazol-5-amine)
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
